4,4'-[Oxybis(methylene)]bisbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-carboxyphenyl)methoxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMVMQFIJODWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 4,4 Oxybis Methylene Bisbenzoic Acid
Established Synthetic Routes for 4,4'-[Oxybis(methylene)]bisbenzoic acid
The preparation of this compound is not a trivial single-step process but rather requires a well-designed multi-step synthetic strategy. The most common and logical approach involves the formation of the central ether linkage, followed by the generation or modification of the carboxylic acid functional groups.
Multi-step Synthesis Strategies
The primary and most established route for the synthesis of this compound involves a multi-step sequence that typically begins with a Williamson ether synthesis, followed by hydrolysis. This strategy ensures the precise construction of the target molecule.
A common starting material for this synthesis is a 4-hydroxybenzoate (B8730719) ester, such as methyl 4-hydroxybenzoate. The phenolic hydroxyl group of this precursor is deprotonated using a suitable base to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a dihalomethane, typically dichloromethane (B109758) or dibromomethane, in a classic SN2 reaction. This step forms the corresponding diester, dimethyl 4,4'-[Oxybis(methylene)]bis(benzoate).
The final step in this sequence is the hydrolysis of the ester groups to the desired carboxylic acid functionalities. This is typically achieved by heating the diester in the presence of a strong base, such as potassium hydroxide, in a suitable solvent mixture like methanol (B129727) and water. Subsequent acidification of the reaction mixture precipitates the final product, this compound.
An alternative, though less common, approach could involve the direct reaction of the disodium (B8443419) salt of 4-hydroxybenzoic acid with a dihalomethane. However, this method can present challenges related to the solubility of the dianion and potential side reactions.
Optimization of Reaction Conditions and Yields
The efficiency of the multi-step synthesis of this compound is highly dependent on the optimization of the reaction conditions for each step, particularly the Williamson ether synthesis. Key factors that influence the yield and purity of the intermediate diester include the choice of base, solvent, temperature, and reaction time. wikipedia.org
Table 1: Optimization of Williamson Ether Synthesis for Bis-Aryl Ethers
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| K₂CO₃ | Acetonitrile | Reflux | 24-48 | 70-85 |
| NaH | DMF | Room Temp to 80 | 12-24 | 80-95 |
| Cs₂CO₃ | DMF | Room Temp to 60 | 12-24 | 85-98 |
This table presents typical conditions and yields for Williamson ether synthesis of bis-aryl ethers based on general literature findings. Actual results for the synthesis of dimethyl 4,4'-[Oxybis(methylene)]bis(benzoate) may vary.
Stronger bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) generally lead to higher yields and faster reaction rates compared to weaker bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile. wikipedia.org The use of cesium carbonate (Cs₂CO₃) can also be beneficial, often providing excellent yields under mild conditions. The hydrolysis step is typically robust, with yields often exceeding 90% upon careful acidification and workup.
Functionalization and Derivatization Approaches for this compound
The dicarboxylic acid nature of this compound allows for a variety of functionalization and derivatization reactions, primarily targeting the carboxyl groups. These transformations are essential for tailoring the properties of the molecule for specific applications.
Synthesis of Ester Derivatives of this compound
Esterification of the carboxylic acid groups is a common derivatization strategy. The most straightforward method is the Fischer esterification, which involves reacting the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, reacting this compound with methanol under these conditions will yield dimethyl 4,4'-[Oxybis(methylene)]bis(benzoate). The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.
Table 2: Representative Conditions for Fischer Esterification
| Alcohol | Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Methanol | H₂SO₄ | Methanol (excess) | Reflux | 85-95 |
| Ethanol | p-TsOH | Toluene | Reflux (Dean-Stark) | 80-90 |
| Butanol | H₂SO₄ | Butanol (excess) | Reflux | 80-90 |
This table provides representative conditions for the Fischer esterification of aromatic dicarboxylic acids. The specific conditions for this compound may require optimization.
Preparation of Alcohol Derivatives from this compound Esters
The ester derivatives of this compound can be further functionalized, for example, by reduction to the corresponding diol, [4,4'-[Oxybis(methylene)]bis(phenyl)]dimethanol. This transformation is typically achieved using a powerful reducing agent capable of reducing esters to primary alcohols.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. quora.comlibretexts.org The diester, dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF), is treated with an excess of LiAlH₄. The reaction is usually carried out at room temperature or with gentle heating. A subsequent aqueous workup is necessary to quench the excess hydride and hydrolyze the resulting aluminum alkoxide salts to liberate the diol product. quora.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters efficiently. quora.comlibretexts.org
Table 3: Reduction of Aromatic Esters to Alcohols
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| LiAlH₄ | THF | 0 to Room Temp | 2-6 | >90 |
| LiBH₄ | THF | Room Temp to Reflux | 4-12 | 80-90 |
This table illustrates common conditions for the reduction of aromatic esters. Specific yields for [4,4'-[Oxybis(methylene)]bis(phenyl)]dimethanol would depend on the purity of the starting diester and the reaction scale.
Exploration of Other Chemical Transformations
Beyond esterification and reduction, the carboxylic acid groups of this compound can undergo other chemical transformations. For instance, they can be converted to acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive acid chlorides can then serve as versatile intermediates for the synthesis of amides, by reaction with amines, or other ester derivatives under milder conditions than Fischer esterification.
Furthermore, the aromatic rings of the molecule are susceptible to electrophilic aromatic substitution reactions, although the ether linkage and the deactivating carboxylic acid groups will influence the regioselectivity of such transformations.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound primarily revolves around the well-established Williamson ether synthesis. This reaction is versatile and widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.orgresearchgate.net The core of this method involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. wikipedia.orgresearchgate.net
A common approach for synthesizing this compound involves the reaction of a salt of p-hydroxybenzoic acid with a dihalomethane, such as dichloromethane or dibromomethane. The reaction is typically carried out in a suitable solvent in the presence of a base to deprotonate the phenolic hydroxyl group of p-hydroxybenzoic acid, forming the more nucleophilic phenoxide.
Traditional synthetic routes often employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.comnumberanalytics.com While effective in dissolving the reactants and facilitating the reaction, these solvents pose environmental and health concerns. Green chemistry encourages the substitution of such hazardous solvents with more benign alternatives.
Recent research has highlighted several greener solvent alternatives for reactions like the Williamson ether synthesis. These include:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a promising alternative to tetrahydrofuran (THF). byjus.com
Cyclopentyl methyl ether (CPME): This solvent is noted for its high boiling point, low vapor pressure, and resistance to peroxide formation, enhancing safety. byjus.com
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst, often allowing for easier product separation and catalyst recycling. guidechem.com
Water: When coupled with phase-transfer catalysis, water can be an excellent green solvent for the synthesis of hydrophobic organic compounds. masterorganicchemistry.com
Phase-transfer catalysis (PTC) is a particularly valuable technique for greening the synthesis of this compound. crdeepjournal.orgbiomedres.us It facilitates the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the reaction with the dihalomethane occurs. crdeepjournal.org This can eliminate the need for harsh, anhydrous conditions and toxic organic solvents. Common phase-transfer catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The use of PTC can lead to increased reaction rates, higher yields, and milder reaction conditions. biomedres.us
Another key principle of green chemistry is energy efficiency . Traditional heating methods often involve significant energy consumption. Microwave-assisted synthesis has emerged as a powerful tool to enhance reaction rates, often reducing reaction times from hours to minutes and improving yields. wikipedia.orgsacredheart.edu This rapid heating can also minimize the formation of side products. For instance, microwave-enhanced Williamson ether synthesis has been shown to dramatically reduce reaction times and increase yields compared to conventional refluxing. wikipedia.orgsacredheart.edu
The choice of base is also a critical factor. While strong bases like sodium hydride (NaH) are effective, numberanalytics.comjk-sci.com they are also highly reactive and require careful handling. Milder bases such as potassium carbonate can be employed, particularly in conjunction with phase-transfer catalysis. byjus.com
Below are data tables summarizing key aspects of the synthetic methodologies and the application of green chemistry principles.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Role in Synthesis |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | Source of the carboxyphenyl group |
| Dichloromethane | CH₂Cl₂ | Methylene (B1212753) bridge source |
| Dibromomethane | CH₂Br₂ | Methylene bridge source (alternative) |
| Potassium Carbonate | K₂CO₃ | Base for deprotonation |
| Sodium Hydroxide | NaOH | Base for deprotonation |
| Sodium Hydride | NaH | Strong base for deprotonation |
Table 2: Comparison of Solvents for Williamson Ether Synthesis
| Solvent | Type | Green Chemistry Considerations |
| Dimethylformamide (DMF) | Polar Aprotic | Conventional, but toxic and has environmental concerns. masterorganicchemistry.comnumberanalytics.com |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Conventional, effective but can be difficult to remove and has environmental considerations. masterorganicchemistry.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Greener alternative, derived from renewable resources. byjus.com |
| Cyclopentyl methyl ether (CPME) | Ether | Greener alternative, higher boiling point, safer due to resistance to peroxide formation. byjus.com |
| Water | Protic | Excellent green solvent when used with phase-transfer catalysis. masterorganicchemistry.com |
| Acetonitrile | Polar Aprotic | Commonly used, but has some toxicity concerns. byjus.com |
Table 3: Green Chemistry Techniques and Their Impact
| Technique | Principle | Advantages in Synthesis |
| Phase-Transfer Catalysis (PTC) | Use of Catalysis | Enables use of milder bases and greener solvents (e.g., water), increases reaction rate, improves yield. crdeepjournal.orgbiomedres.us |
| Microwave-Assisted Synthesis | Energy Efficiency | Drastically reduces reaction times, can increase yields, and minimizes side product formation. wikipedia.orgsacredheart.edu |
| Use of Greener Solvents | Safer Solvents & Auxiliaries | Reduces environmental impact and improves worker safety by replacing hazardous solvents. byjus.com |
Structural Elucidation and Conformational Analysis of 4,4 Oxybis Methylene Bisbenzoic Acid and Its Derived Systems
Spectroscopic Characterization for Complex Architecture Determination
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding within complex chemical systems derived from 4,4'-[Oxybis(methylene)]bisbenzoic acid. These techniques provide critical insights into the connectivity of atoms, the nature of functional groups, and how the linker coordinates to metal centers.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful synthesis and determining the precise molecular structure of organic compounds. For derivatives of this compound, ¹H and ¹³C NMR provide unambiguous evidence of the compound's framework.
In a typical ¹H NMR spectrum of the parent acid, distinct signals corresponding to the different types of protons are observed. The protons of the aromatic rings typically appear as doublets in the downfield region, a consequence of their coupling with adjacent protons. The methylene (B1212753) (CH₂) protons, being chemically equivalent, give rise to a singlet, with a chemical shift characteristic of protons adjacent to both an ether oxygen and an aromatic ring. The acidic protons of the carboxyl groups are also observed, often as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carboxyl carbon, the quaternary aromatic carbons, the protonated aromatic carbons, and the methylene carbons, with their chemical shifts being highly dependent on their electronic environment.
Table 1: Representative NMR Data for this compound Data presented is based on typical chemical shifts for analogous structures and may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | ~12.9 (broad s, 2H) | ~167.5 |
| Aromatic CH (ortho to COOH) | ~7.95 (d, 4H) | ~130.0 |
| Aromatic CH (ortho to CH₂O) | ~7.45 (d, 4H) | ~128.0 |
| Methylene (OCH₂) | ~4.70 (s, 4H) | ~70.0 |
| Quaternary Aromatic C (C-COOH) | - | ~130.5 |
| Quaternary Aromatic C (C-CH₂O) | - | ~141.0 |
Infrared and Raman Spectroscopic Analysis of Linker Coordination Modes
Infrared (IR) and Raman spectroscopy are vibrational techniques that are particularly sensitive to the coordination environment of the carboxylate groups in metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net The deprotonation of the carboxylic acid to form a carboxylate upon reaction with a metal salt leads to significant and predictable changes in the vibrational spectra.
In the IR spectrum of the free this compound ligand, the C=O stretching vibration of the carboxylic acid group is typically observed as a strong band around 1680-1700 cm⁻¹. Upon coordination to a metal center, this band disappears and is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The separation between these two frequencies (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination mode of the carboxylate.
Monodentate Coordination: A large separation (Δν > 200 cm⁻¹) suggests a monodentate coordination mode, where only one oxygen atom of the carboxylate binds to the metal center.
Bidentate Chelating Coordination: A small separation (Δν < 110 cm⁻¹) is indicative of a bidentate chelating mode, where both oxygen atoms bind to the same metal center.
Bidentate Bridging Coordination: An intermediate separation (Δν ≈ 140-200 cm⁻¹) points to a bidentate bridging mode, where the carboxylate group links two different metal centers.
Raman spectroscopy provides complementary information and is particularly useful for studying the symmetric vibrations, which are often strong in the Raman spectrum. nih.gov
Mass Spectrometric Analysis of Derived Compounds
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of derived compounds and for obtaining structural information through the analysis of fragmentation patterns. libretexts.org For a compound like this compound, electron ionization (EI) or electrospray ionization (ESI) can be used.
The mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (286.28 g/mol ). The fragmentation pattern can provide valuable structural confirmation. Key fragmentation pathways for this molecule would likely involve:
Cleavage of the C-O ether bond, leading to fragments corresponding to the benzyl (B1604629) and benzyloxy moieties.
Loss of a carboxyl group (-COOH, 45 Da) or a molecule of carbon dioxide (CO₂, 44 Da). docbrown.info
Fission of the bond between the aromatic ring and the methylene group.
A plausible fragmentation pattern would show significant peaks at m/z values corresponding to [C₇H₇O₂]⁺ (p-carboxybenzyl cation, m/z 135) and [C₈H₇O₃]⁺ (carboxyphenoxymethyl cation, m/z 151) from the cleavage of the ether linkage. Further fragmentation of these ions would also be observed. libretexts.orgdocbrown.info
Solid-State Structural Investigations of Framework Materials Incorporating this compound
While spectroscopy provides information about local structure and bonding, X-ray diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction of Coordination Polymers
Single-crystal X-ray diffraction (SCXRD) is the definitive method for the complete structural elucidation of crystalline materials, providing precise bond lengths, bond angles, and details of the three-dimensional packing. rsc.org The flexible nature of the this compound linker allows it to adopt various conformations, leading to the formation of diverse and complex coordination polymer architectures. nih.gov
Table 2: Illustrative Crystallographic Data for a Coordination Polymer with a Structurally Similar Linker Data from a dimethylformamide solvate of 4,4'-{[1,2-Phenylenebis(methylene)]bis(oxy)}dibenzoic acid, a related flexible dicarboxylic acid. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₂H₁₈O₆·2C₃H₇NO |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 21.936(4) |
| b (Å) | 10.165(2) |
| c (Å) | 13.568(3) |
| β (°) | 108.45(3) |
| Volume (ų) | 2872.1(10) |
| Dihedral Angle (pendant rings) | 45.44 (5)° |
Powder X-ray Diffraction for Polymorphic Forms and Microcrystalline Materials
Powder X-ray diffraction (PXRD) is a vital technique for the characterization of microcrystalline materials and for assessing the bulk purity of a synthesized sample. rsc.org While SCXRD is performed on a single, perfect crystal, PXRD provides a diffraction pattern that is characteristic of the bulk crystalline phase. biosynth.com This makes it an essential tool for confirming that the structure determined by SCXRD is representative of the entire sample.
Furthermore, PXRD is the primary method for identifying and studying polymorphism—the ability of a compound to exist in more than one crystal structure. biosynth.comnih.gov Materials incorporating flexible linkers like this compound are particularly prone to polymorphism, as different crystallization conditions (e.g., solvent, temperature) can favor different molecular conformations and packing arrangements. Each polymorphic form will give a unique PXRD pattern, allowing for their identification and characterization. PXRD is also used to monitor the stability of a framework, as changes in the diffraction pattern can indicate a phase transition, desolvation, or decomposition. biosynth.com
Conformational Flexibility and Torsional Dynamics of the this compound Linker
The key degrees of freedom that define the linker's conformation are the dihedral (torsion) angles. The most significant of these are the Caryl-Cmethylene-O-Cmethylene and the Cmethylene-O-Cmethylene-Caryl angles. The rotation around these bonds is not entirely free but is governed by a potential energy surface that features distinct energy minima corresponding to stable conformers and energy barriers that must be overcome for interconversion.
Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping this potential energy surface. By systematically rotating the key dihedral angles and calculating the corresponding energy, a rotational energy profile can be generated. These calculations typically reveal that the energy barriers to rotation in flexible ether-based linkers are relatively low, often in the range of a few kcal/mol. This low energy barrier allows the linker to dynamically switch between different conformations at room temperature.
Experimental validation of these conformations is often achieved through X-ray crystallography of the molecule itself or, more commonly, of metal-organic frameworks (MOFs) that incorporate the linker. While the solid-state structure represents a single, "frozen" conformation, it provides invaluable data on plausible molecular geometries.
A crystallographic study of a closely related compound, 4,4'-(oxybis(methylene))bis(bromobenzene), where the carboxylic acid groups are replaced by bromine atoms, provides direct insight into the linker's geometry. In this study, two distinct molecular conformations were observed within the same crystal, highlighting the inherent flexibility. One conformer exhibited C₂ symmetry, while the other was asymmetric. The key torsional and dihedral angles from this study illustrate the structural diversity. organic-chemistry.org
| Parameter | Symmetric Conformer (C₂ axis) | Asymmetric Conformer |
|---|---|---|
| Caryl-Cmethylene-O-Cmethylene Torsion Angle | 164.7 | 173.3 |
| O-Cmethylene-Caryl-Caryl Torsion Angle | - | 173.4 |
| Dihedral Angle Between Aryl Rings | 48.94 | 15.96 |
The data demonstrates that even subtle packing forces within a crystal can select for significantly different conformations. The dihedral angle between the phenyl rings varies from a nearly parallel arrangement (15.96°) to a more twisted one (48.94°). organic-chemistry.org The Caryl-Cmethylene-O-Cmethylene torsion angles are in the anti-periplanar region, but show notable deviation from a perfect 180°, indicating some steric strain. organic-chemistry.org
Application As a Building Block in Advanced Porous Materials
The utility of 4,4'-[Oxybis(methylene)]bisbenzoic acid in the creation of sophisticated porous materials stems from its adaptable nature as an organic linker. The flexible ether linkage and methylene (B1212753) groups impart a bent and conformationally non-rigid character, which, in coordination with various metal ions, directs the assembly of complex, multidimensional structures.
Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing this compound
The synthesis of MOFs using this linker typically involves solvothermal or hydrothermal methods, where the dicarboxylic acid and a metal salt are reacted in a suitable solvent at elevated temperatures. The resulting crystalline products exhibit a variety of network structures, profoundly influenced by the choice of metal ion and reaction conditions.
The inherent flexibility of the this compound linker allows for the formation of diverse and often complex topologies in the resulting MOFs. For instance, the reaction of this linker with manganese(II) chloride in the presence of a co-ligand, 2,2'-bipyridyl, results in a three-dimensional coordination framework. researchgate.net This framework is characterized by layers that are further extended by the dicarboxylate bridges, leading to an unusual (2,6)-connected network with a novel (8¹²·12³)(8)(3) topology. researchgate.net A notable feature of this manganese-based MOF is the entanglement of identical and complementary networks, which generates a self-penetrating supramolecular lattice. researchgate.net
In another example, a zinc-based MOF synthesized with 4,4'-oxybisbenzoic acid (a closely related linker) and a secondary nitrogen-containing ligand displays a 2D → 3D interpenetrated framework structure. nih.gov Topological analysis of this material reveals a (4)-connected uninodal sql (square lattice) topology with a point symbol of {4⁴·6²}, featuring 2D + 2D parallel polycatenation. nih.gov The ability of this linker to participate in the formation of such varied and intricate architectures underscores its utility in the design of novel MOFs.
The properties of MOFs constructed with this compound can be systematically tuned by varying the metal node. The choice of metal ion not only influences the resulting topology and dimensionality of the framework but also imparts specific functional properties such as luminescence and magnetism.
For example, a two-dimensional yttrium-based MOF has been synthesized using 4,4'-oxybis(benzoic acid) and oxalate as co-ligands. rsc.org This parent framework serves as a structural basis for the creation of luminescent materials through the isomorphous substitution of yttrium with lanthanide ions like europium (Eu³⁺) and terbium (Tb³⁺). rsc.org The resulting doped MOFs, [Y₀.₉Eu₀.₁ (OBA)(Ox)₀.₅(H₂O)₂] and [Y₀.₉Tb₀.₁ (OBA)(Ox)₀.₅(H₂O)₂], retain the two-dimensional structure of the parent Y-MOF while exhibiting the characteristic luminescence of the incorporated lanthanide ions. rsc.org This demonstrates the potential to fine-tune the optical properties of these materials by judicious selection of the metal node.
The following table summarizes the impact of metal node selection on the properties of MOFs and CPs synthesized with 4,4'-oxybis(benzoic acid) or a similar linker.
| Metal Ion | Resulting Material | Dimensionality/Topology | Key Properties |
| Manganese(II) | [Mn₃(L)₃(2,2'-bpy)₂]n | 3D, (2,6)-connected, self-penetrating | Fluorescent, Electrochemical activity |
| Zinc(II) | [{Zn(L)(oba)}·4H₂O]α | 2D → 3D interpenetrated, sql topology | Fluorescence stability in water, Catalytic activity |
| Yttrium(III) | [Y(OBA)(Ox)₀.₅(H₂O)₂] | 2D | Basis for luminescent materials |
| Europium(III) | [Y₀.₉Eu₀.₁ (OBA)(Ox)₀.₅(H₂O)₂] | 2D | Luminescent (red emission) |
| Terbium(III) | [Y₀.₉Tb₀.₁ (OBA)(Ox)₀.₅(H₂O)₂] | 2D | Luminescent (green emission) |
L represents the deprotonated form of this compound or 4,4'-oxybis(benzoic acid). Data compiled from multiple sources.
Formation of Coordination Polymers (CPs) Incorporating this compound
In addition to forming well-defined MOFs, this compound is also a versatile linker for the construction of a wide array of coordination polymers. The structural diversity of these CPs is largely dictated by the coordination preferences of the metal ion and the conformational flexibility of the organic ligand.
The flexible nature of the this compound linker allows for the formation of coordination polymers with varying dimensionalities, from one-dimensional chains to more complex two- and three-dimensional networks. For instance, a cobalt(II) coordination polymer synthesized with this linker and an ancillary nitrogen-containing ligand, imidazo[4,5-f] nih.govsemanticscholar.orgphenanthroline, forms a one-dimensional infinite chain structure. These 1D chains are further extended into a two-dimensional supramolecular architecture through hydrogen bonding and π-π stacking interactions.
The connectivity within these architectures is determined by the coordination modes of the carboxylate groups and the coordination geometry of the metal center. The carboxylate groups can adopt monodentate, bidentate bridging, or chelating coordination modes, leading to different linkages between the metal ions. The flexibility of the linker allows it to adopt various conformations to satisfy the coordination requirements of the metal ion, resulting in a rich structural diversity.
Supramolecular isomerism, where compounds have the same chemical composition but different supramolecular structures, is a phenomenon observed in coordination polymers constructed from flexible ligands like this compound. The conformational freedom of the linker, coupled with the influence of reaction conditions such as solvent and temperature, can lead to the formation of different crystalline phases with distinct network topologies.
For example, studies on cobalt(II) coordination polymers with a flexible bis-pyridyl-bis-amide ligand and an angular dicarboxylate have shown that different solvents can direct the formation of a pair of supramolecular isomers. semanticscholar.org One isomer forms a one-dimensional looped chain with a self-catenated net, while the other displays a 2-fold interpenetrated two-dimensional net with a rare topology. semanticscholar.org Although this example does not use this compound directly, it highlights a principle that is highly applicable. The combination of a flexible, angular dicarboxylate linker and a suitable metal ion can lead to the crystallization of different supramolecular isomers, each with unique structural features and potentially different physical properties. This demonstrates the subtle interplay of factors that can be exploited to control the final architecture of coordination polymers.
Development of Covalent Organic Frameworks (COFs) with this compound
Covalent organic frameworks are a class of crystalline porous polymers constructed from organic building units linked by strong covalent bonds. tcichemicals.com The geometry and functionality of the linkers determine the topology, porosity, and chemical properties of the resulting COF. tcichemicals.com
The integration of a dicarboxylic acid linker like This compound into a COF structure would typically proceed through condensation reactions to form stable linkages. Common strategies for incorporating carboxyl-containing linkers involve the formation of boronate esters or imides.
For boronate ester-linked COFs, the dicarboxylic acid would first need to be converted to a catechol-containing derivative. This modified linker could then be co-condensed with a boronic acid-based building block. The reversibility of the boronate ester linkage is crucial for the error-checking mechanism that leads to a crystalline, ordered framework.
Alternatively, for the synthesis of imide-linked COFs, the dicarboxylic acid could be reacted with an amine-containing linker in the presence of a dehydrating agent or through a two-step process involving the formation of a dianhydride. Imide-linked COFs are known for their high chemical stability. nih.gov
The flexible ether linkage and the methylene spacers in This compound could impart a degree of conformational freedom to the resulting COF framework, which might influence its dynamic properties and guest-responsive behavior.
The pore structure and surface area of a COF are directly related to the length and geometry of its constituent linkers. A longer linker like This compound would be expected to produce COFs with larger pore sizes compared to those constructed with shorter dicarboxylic acids such as terephthalic acid.
The Brunauer-Emmett-Teller (BET) surface area, a measure of the material's porosity, is also heavily influenced by the linker's structure. The flexible nature of the oxybis(methylene) group might lead to a less rigid framework, which could potentially result in a lower experimental surface area compared to the theoretical value due to pore collapse upon solvent removal, unless robust co-linkers are used to maintain structural integrity.
Table 1: Hypothetical Pore and Surface Area Characteristics of COFs with Dicarboxylic Acid Linkers
| Linker | Linker Length (Å) | Predicted Pore Size (Å) | Predicted BET Surface Area (m²/g) |
| Terephthalic acid | ~6.9 | Small | Moderate |
| 4,4'-Biphenyldicarboxylic acid | ~11.2 | Medium | High |
| This compound | ~13.5 | Large | Potentially high, but may be affected by flexibility |
Note: The data in this table is illustrative and based on general principles of COF design. Actual experimental values would be required for confirmation.
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. thno.org These interactions are central to the formation of self-assembled structures capable of molecular recognition and encapsulation.
The carboxylic acid functional groups of This compound are excellent hydrogen bond donors and acceptors. This property makes the molecule a prime candidate for forming extended hydrogen-bonded networks. In the solid state, it is expected to form various supramolecular synthons, such as the common carboxylic acid dimer, or more complex catemeric or sheet-like structures.
The porous structures formed by the self-assembly of molecules like This compound can create cavities capable of encapsulating guest molecules. nih.gov This host-guest chemistry is highly dependent on the size, shape, and chemical complementarity between the host network and the guest molecule. thno.org
The flexible nature of the linker could allow for "induced-fit" binding, where the host framework adapts its conformation to better accommodate a guest molecule. Potential guest molecules could range from small solvent molecules to larger organic compounds, depending on the dimensions of the cavities within the supramolecular assembly. The encapsulation of a guest can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and thermal analysis.
Table 2: Potential Host-Guest Systems with a this compound-Based Supramolecular Host
| Host Framework | Potential Guest Molecules | Primary Interaction | Potential Application |
| Hydrogen-bonded network of This compound | Aromatic hydrocarbons (e.g., benzene, toluene) | π-π stacking, van der Waals forces | Separation, sensing |
| Hydrogen-bonded network of This compound | Small alcohols (e.g., methanol (B129727), ethanol) | Hydrogen bonding | Selective adsorption |
| Hydrogen-bonded network of This compound | Halogenated solvents (e.g., chloroform (B151607), dichloromethane) | Halogen bonding, van der Waals forces | Environmental remediation |
Note: This table presents hypothetical examples of host-guest systems. Experimental validation is necessary to confirm these possibilities.
Computational and Theoretical Investigations of 4,4 Oxybis Methylene Bisbenzoic Acid Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties, offering a balance between accuracy and computational cost.
DFT calculations are instrumental in understanding the electronic landscape of 4,4'-[Oxybis(methylene)]bisbenzoic acid and its coordination complexes. These calculations can reveal key electronic parameters that govern the molecule's reactivity and its suitability for various applications.
Key electronic properties that can be determined using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap (the HOMO-LUMO gap) are fundamental descriptors of molecular reactivity and electronic transitions. A smaller gap generally implies a molecule is more polarizable and more reactive. For instance, in related benzoic acid derivatives, DFT calculations have been used to determine HOMO-LUMO gaps, which are crucial for understanding potential applications in nonlinear optics and electronics. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the carboxylic acid oxygens) that are susceptible to electrophilic attack and electron-poor regions (positive potential, often near the acidic protons) that are prone to nucleophilic attack. This information is vital for predicting intermolecular interactions, such as hydrogen bonding, which dictates the self-assembly and crystal packing of the molecule.
When this compound acts as a linker in metal-organic frameworks, DFT can be used to study how its electronic structure couples with the metal centers. The electronic properties of the linker, such as its pKa, can directly influence the d-orbital energies of the metal nodes in the resulting MOF. nsf.gov This tuning of metal- and linker-derived orbitals is a key strategy in designing MOFs with specific electronic or catalytic properties. nsf.gov For example, functionalizing linkers can alter the band gap of a MOF by several electron volts, significantly impacting its optical and electronic behavior. nsf.gov
Table 1: Illustrative Electronic Properties from DFT Calculations on Benzoic Acid Derivatives (Note: This table presents typical data for related compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not readily available in the literature.)
| Property | Typical Calculated Value | Significance |
| HOMO-LUMO Gap | 3.0 - 5.0 eV | Indicates electronic stability and reactivity. |
| Dipole Moment | 2.0 - 5.0 Debye | Reflects the overall polarity of the molecule. |
| Electron Affinity | 0.5 - 2.0 eV | Measures the ability to accept an electron. |
| Ionization Potential | 7.0 - 9.0 eV | Energy required to remove an electron. |
DFT is a valuable tool for exploring the reaction pathways for the derivatization of this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most favorable reaction mechanisms.
Potential derivatization reactions that can be studied include:
Esterification or Amidation: The carboxylic acid groups are primary sites for modification. DFT can model the reaction steps of esterification or amidation, identifying the transition state structures and their associated energy barriers (activation energies). This allows for a comparison of different reaction conditions or catalysts to optimize the synthesis of new derivatives.
Reactions at the Methylene (B1212753) Bridge: While less reactive than the carboxylic acid groups, the methylene bridges could potentially be functionalized. Theoretical calculations can assess the feasibility of such reactions by determining the C-H bond dissociation energies and the stability of potential radical or ionic intermediates.
Aromatic Substitution: The phenyl rings can undergo electrophilic aromatic substitution. DFT can predict the regioselectivity of such reactions (i.e., at the ortho or meta positions relative to the existing substituent) by analyzing the charge distribution and the stability of the sigma-complex intermediates for each possible substitution pattern.
By mapping the potential energy surface for a given reaction, DFT can provide detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net This predictive capability is crucial for designing efficient synthetic routes to novel materials based on this linker.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, diffusion, and the dynamics of intermolecular interactions.
The flexible nature of the this compound linker is a defining characteristic that influences the structures of the materials it forms. The molecule possesses several rotatable bonds: the C-O-C bonds of the ether linkage and the C-C bonds connecting the methylene groups to the phenyl rings. Rotation around these bonds allows the molecule to adopt a wide range of conformations.
MD simulations can be used to explore the conformational landscape of the isolated linker molecule in different environments (e.g., in a vacuum or in a solvent). By simulating the molecule's motion over time, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the linker might behave during the self-assembly of a MOF or other supramolecular structure. The flexibility of similar V-shaped linkers has been noted as a key factor in the formation of entangled frameworks with complex topologies. nih.gov
Table 2: Key Rotatable Bonds and Their Influence on Conformation
| Rotatable Bond | Description | Expected Conformational Impact |
| Ar-CH2 | Phenyl ring to methylene group | Affects the relative orientation of the phenyl ring. |
| CH2-O | Methylene group to ether oxygen | A primary determinant of the "V" shape and overall span of the molecule. |
The conformational flexibility allows the linker to adapt to different coordination environments, potentially leading to the formation of different polymorphs or frameworks with distinct pore sizes and shapes.
When this compound is used to construct porous materials like MOFs, the dynamics of guest molecules (e.g., gases, solvents) within the pores are of paramount importance for applications such as gas storage, separation, and catalysis. MD simulations are an ideal tool for studying these dynamic processes at the atomic level.
By placing guest molecules within a simulated model of the MOF, MD can track their trajectories over time. This can provide quantitative data on:
Diffusion Coefficients: The rate at which guest molecules move through the porous network can be calculated. This is a critical parameter for evaluating a material's performance in separation applications, where differences in diffusion rates for different gases are exploited. engineering.org.cn
Interaction Sites: MD simulations can identify the preferential binding sites for guest molecules within the framework. These are often located near the metal nodes or specific functional groups on the organic linker.
Framework Flexibility and Guest Transport: The simulations can reveal how the flexibility of the linker affects the transport of guest molecules. For example, the "breathing" or "gating" of the framework, where the pore apertures dynamically open and close due to the linker's movement, can have a significant impact on guest diffusion.
These simulations provide a dynamic picture that complements the static information obtained from experimental techniques like X-ray diffraction, offering a deeper understanding of the structure-property relationships in these materials. engineering.org.cn
Predictive Modeling for Material Design
The ultimate goal of many computational studies is to move beyond explaining existing materials to predicting new ones with enhanced properties. By combining knowledge of the intrinsic properties of linkers like this compound with computational tools, researchers can engage in predictive material design.
This process often involves high-throughput computational screening, where large virtual libraries of potential structures are generated and evaluated for desired properties. For example, one could computationally generate a database of MOFs by combining this compound (and its virtual derivatives) with various metal nodes and topologies. These virtual materials could then be rapidly screened for properties such as:
Pore Size and Shape: Geometric analysis can identify candidates with optimal pore structures for a specific gas separation.
Adsorption Properties: Grand Canonical Monte Carlo (GCMC) simulations, another computational technique, can predict gas adsorption isotherms, allowing for the screening of materials for high storage capacity or selectivity. researchgate.net
Mechanical Stability: The stability of the predicted frameworks can be assessed computationally before attempting their synthesis.
By identifying the most promising candidates from these virtual screenings, experimental efforts can be focused on the synthesis of materials with the highest probability of success. This synergy between computational prediction and experimental validation accelerates the discovery of new functional materials for a wide range of applications, from carbon capture to catalysis. researchgate.netosti.gov
In Silico Screening of Framework Topologies and Stability
The prediction of the final topology of a MOF from its constituent building blocks remains a significant challenge, particularly with flexible linkers such as this compound. Computational screening methods have emerged as a crucial strategy to navigate this complexity. rsc.org High-throughput computational screening allows for the rapid assembly and evaluation of a large number of hypothetical MOF structures. rsc.org This process typically involves the enumeration of possible framework topologies by combining the organic linker with various metal secondary building units (SBUs) in a database of known network topologies.
For a dicarboxylate linker like this compound, with its inherent flexibility due to the ether linkage and methylene spacers, a wide range of coordination modes and resulting topologies can be anticipated. In silico screening can predict the most energetically favorable topologies among the myriad of possibilities. For instance, studies on analogous flexible dicarboxylate linkers have demonstrated the use of computational methods to predict stable frameworks. These studies often employ force fields or density functional theory (DFT) calculations to optimize the geometry and calculate the relative energies of different topological configurations. The stability of these hypothetical frameworks is then assessed based on their calculated cohesive energies, providing a guide for subsequent synthetic efforts.
Experimentally, MOFs based on the related linker 4,4'-oxybis(benzoic acid) have been shown to form diverse three-dimensional frameworks with various metal ions. For example, a manganese-based MOF exhibited a novel (2,6)-connected self-penetrating topological network. mdpi.com Similarly, lanthanide-based MOFs with this linker have shown structural variations dependent on the metal ion, leading to different 3D frameworks. rsc.org While specific in silico screening studies on this compound are not extensively reported, the methodologies applied to similar systems provide a clear roadmap for future computational exploration.
A hypothetical in silico screening of MOFs based on this compound could yield a variety of topologies with differing stabilities, as illustrated in the following table.
| Hypothetical Framework | Metal SBU | Predicted Topology | Calculated Relative Stability (kJ/mol) |
| M-OBMBA-1 | Zn-paddlewheel | pcu | -350 |
| M-OBMBA-2 | Cu-paddlewheel | fof | -320 |
| M-OBMBA-3 | Mn-cluster | nbo | -380 |
| M-OBMBA-4 | Zr-cluster | scu | -450 |
| This table is illustrative and presents hypothetical data that would be the target of in silico screening studies. |
Elucidation of Structure-Property Relationships
Computational methods are instrumental in establishing clear relationships between the specific structural features of a MOF and its functional properties, such as gas sorption, separation, and catalytic activity. For MOFs constructed from this compound, understanding how the linker's flexibility and the resulting framework's pore geometry influence these properties is of paramount importance.
Molecular dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations are powerful techniques used to predict the adsorption behavior of gases within porous materials. semanticscholar.org These simulations can provide detailed insights into the preferred binding sites, adsorption isotherms, and selectivity for different gas molecules. For example, in studies of MOFs with other flexible dicarboxylate linkers, GCMC simulations have been used to screen for top-performing candidates for CO2 capture. engineering.org.cn These studies have revealed that properties such as pore size, pore volume, and the presence of specific functional groups are critical in determining gas uptake and selectivity. frontiersin.org
DFT calculations can further elucidate the electronic structure of these materials, helping to understand the nature of interactions between the framework and guest molecules. For instance, DFT can be used to calculate the isosteric heat of adsorption, providing a measure of the strength of the interaction between the gas molecules and the MOF. researchgate.net By systematically modifying the structure in silico (e.g., by changing the metal node or functionalizing the linker) and calculating the resulting properties, a clear structure-property relationship can be established. This, in turn, can guide the rational design of new MOFs with enhanced performance for specific applications.
For MOFs incorporating this compound, computational studies could explore how the flexible ether bridge and the length of the methylene spacers affect the pore dimensions and, consequently, the diffusion and selective uptake of gas molecules. The following table illustrates the type of structure-property relationships that can be elucidated through computational investigations.
| Structural Parameter | Property Investigated | Predicted Effect | Computational Method |
| Pore Limiting Diameter | CO2/N2 Selectivity | Increased selectivity with optimized pore size | GCMC Simulations |
| Introduction of Amine Groups | CO2 Uptake | Enhanced uptake due to stronger interactions | DFT and GCMC |
| Linker Flexibility | Framework Breathing | Gate-opening behavior upon gas adsorption | Molecular Dynamics |
| Metal Node | Thermal Stability | Higher stability with higher valent metals | DFT Calculations |
| This table presents illustrative examples of structure-property relationships that could be investigated for MOFs based on this compound using computational methods. |
Emerging Research Areas and Advanced Functionalities of Materials Derived from 4,4 Oxybis Methylene Bisbenzoic Acid
Role in Gas Adsorption and Separation Technologies
Metal-organic frameworks derived from ether-bridged benzoic acids are promising candidates for gas adsorption and separation due to their tunable pore structures and the potential for selective host-guest interactions. The flexible nature of the ether linkage in the 4,4'-oxybisbenzoic acid ligand can allow the resulting framework to adapt to guest molecules, potentially enhancing selectivity.
Research into MOFs constructed with ligands like 4,4'-oxybisbenzoic acid (OBA) has demonstrated their capability to selectively capture carbon dioxide over other gases, a critical process for flue gas purification and natural gas upgrading. For instance, certain cadmium-based MOFs have been shown to have a strong interaction with CO2, leading to highly selective capture from mixtures containing CO2, nitrogen (N2), and methane (B114726) (CH4). researchgate.net While specific uptake values vary greatly depending on the metal center and synthesis conditions, the inherent chemical nature of the OBA ligand, with its oxygen-rich backbone, contributes to favorable interactions with the quadrupolar CO2 molecule. The selectivity for CO2 over CH4 in some frameworks can be significant, with values reported to be as high as 41 at 273 K. researchgate.net This performance is comparable to other reported MOF materials developed for the same purpose. researchgate.net The structural integrity of these frameworks often remains intact after gas adsorption cycles, indicating good stability and potential for regeneration and reuse. researchgate.net
| Framework Type | Target Gas | Selectivity (CO₂/CH₄) | Temperature (K) | Reference |
| Cd-based MOF | CO₂ | 41 | 273 | researchgate.net |
| Cd-based MOF | CO₂ | 19 | 298 | researchgate.net |
This table presents illustrative data on gas selectivity for MOFs containing ether-bridged benzoic acid analogues.
Catalytic Applications of Frameworks Incorporating the Compound
The porous and crystalline nature of MOFs makes them ideal platforms for heterogeneous catalysis. By incorporating catalytically active metal sites within a framework constructed from ligands like 4,4'-oxybisbenzoic acid, researchers can create stable and reusable catalysts. The pores of the MOF can provide size- and shape-selectivity, while the functional groups on the ligand can influence the chemical environment around the active site.
A notable application is in oxidative desulfurization (ODS), a process to remove sulfur-containing compounds from fossil fuels. A cobalt-based MOF from the TMU series, specifically TMU-12, which is constructed using 4,4'-oxybisbenzoic acid and pyrazine (B50134) ligands, has shown effectiveness in the ODS of a model fuel. fraunhofer.de This catalyst facilitated the removal of over 75% of dibenzothiophene (B1670422) (DBT) and could be recycled for five consecutive cycles without a significant loss in activity. fraunhofer.de The catalytic activity in such systems is often attributed to the metal nodes acting as Lewis acid sites, which activate oxidants like hydrogen peroxide for the conversion of sulfur compounds into more easily removable sulfones. The hydrophobic environment created by the organic linkers within the MOF can also enhance the diffusion of reagents and support the reaction between polar oxidants and less polar sulfide (B99878) molecules. fraunhofer.de
Luminescent and Optical Properties of Derived Materials
Materials derived from 4,4'-[Oxybis(methylene)]bisbenzoic acid and its analogues are particularly valued for their luminescent properties, especially when combined with lanthanide ions (Ln³⁺). In these frameworks, the organic ligand often acts as an "antenna." It efficiently absorbs ultraviolet light and transfers the energy to the encapsulated lanthanide ion, which then emits light at its own characteristic, sharp wavelengths. This process, known as the antenna effect, overcomes the problem of the low absorption efficiencies of the lanthanide ions themselves.
Frameworks built with 4,4'-oxybisbenzoic acid and lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺) exhibit strong, metal-based luminescence, displaying brilliant red and green emissions, respectively. By carefully controlling the composition, researchers have been able to create white light-emitting materials. This is achieved by co-doping a host framework, for example one made with Gadolinium (Gd³⁺), with specific ratios of Eu³⁺ and Tb³⁺. The combination of the red, green, and sometimes blue (from the ligand) emissions results in high-efficiency white light. researchgate.net These luminescent MOFs are being explored for applications in solid-state lighting, optical displays, and anti-counterfeiting technologies.
Integration in Stimuli-Responsive Systems
Stimuli-responsive or "smart" materials can change their properties in response to external triggers like chemicals, light, or temperature. The inherent flexibility of the ether bridge in this compound makes it an excellent component for creating such dynamic MOFs. These frameworks can exhibit "breathing" effects, where the pore structure changes upon interaction with guest molecules.
A prime example of this functionality is a zinc-based MOF named TMU-34, which is constructed from 4,4'-oxybisbenzoic acid (H2OBA) and a pillar-like ligand. bohrium.com This material functions as a chemo-switchable MOF and a naked-eye colorimetric sensor for chloroform (B151607). When exposed to chloroform vapor, the material undergoes a distinct and reversible color change from yellow to pink. bohrium.com This change is attributed to a reversible structural conversion within the pillar ligand that is triggered specifically by the presence of chloroform. This high selectivity makes TMU-34 a promising candidate for developing highly specific chemical sensors that provide a simple, visual readout. bohrium.com
Applications in Advanced Sensing Technologies
The luminescent properties of MOFs discussed previously are directly harnessed for advanced sensing applications. The emission from a luminescent MOF can be highly sensitive to the presence of specific analytes. When an analyte interacts with the framework, it can either quench (turn off) or enhance (turn on) the luminescence, providing a detectable signal.
MOFs constructed from 4,4'-oxybisbenzoic acid and zinc or lanthanide ions have been developed as highly sensitive and selective fluorescent sensors for detecting nitroaromatic compounds, which are common components of explosives. researchgate.net For example, the fluorescence of a Eu³⁺-doped zinc MOF can be dramatically quenched by nitroaromatics like nitrobenzene (B124822) (NB), 4-nitrophenol (B140041) (4-NP), and particularly 2,4,6-trinitrophenol (TNP). The quenching mechanism is often attributed to photoinduced electron transfer from the electron-rich MOF to the electron-deficient nitroaromatic molecule.
These materials are also effective at detecting metal ions in solution. The same Eu³⁺-doped MOF that detects nitroaromatics can also sense the presence of ferric ions (Fe³⁺) through a significant quenching of its fluorescence. The high selectivity and low detection limits of these sensors make them valuable tools for environmental monitoring and homeland security.
| Framework | Analyte | Quenching Constant (Ksv, M⁻¹) | Limit of Detection (LOD) | Reference |
| Zn-MOF | 2,4-dinitrophenol (DNP) | 8.93 × 10³ | 1.12 ppm | researchgate.net |
| Zn-MOF | Ferric ion (Fe³⁺) | 1.13 × 10⁴ | 1.24 ppm | researchgate.net |
| Eu@Cd-MOF | 2,4,6-trinitrophenol (TNP) | 2.46 × 10⁴ | Not Specified | researchgate.net |
| Zn(Eu)-MOF@PAN NFM | Nitrobenzene (NB) | 1.43 × 10² (unit: ppm⁻¹) | 0.861 ppm | |
| Zn(Eu)-MOF@PAN NFM | 4-nitrophenol (4-NP) | 1.78 × 10² (unit: ppm⁻¹) | 0.631 ppm | |
| Zn(Eu)-MOF@PAN NFM | Ferric ion (Fe³⁺) | 3.21 × 10³ (unit: ppm⁻¹) | 3.418 ppm |
This table summarizes the performance of various sensors based on MOFs containing ether-bridged benzoic acid analogues for the detection of different analytes.
Q & A
Advanced Research Questions
How can researchers resolve contradictions in purity assessments between different analytical methods?
Discrepancies may arise from residual solvents or byproducts. Mitigation strategies include:
- Cross-Validation : Compare HPLC (quantitative) with NMR (qualitative) to detect non-UV-active impurities .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect volatile impurities (e.g., unreacted formaldehyde) .
- Elemental Analysis : Verify C/H/O ratios (theoretical: C 65.12%, H 3.90%, O 30.98%) to confirm stoichiometric purity .
What experimental design considerations are critical for using this compound in metal-organic framework (MOF) synthesis?
As a ditopic carboxylate ligand , it coordinates with metal ions (e.g., Zn²⁺, Cd²⁺) to form porous frameworks. Key factors:
- Solvent Choice : Use dimethylformamide (DMF) or water at 80–120°C to enhance solubility .
- pH Control : Maintain pH 5–6 to deprotonate carboxylic groups without precipitating metal hydroxides.
- Linker-to-Metal Ratio : Optimize stoichiometry (e.g., 1:1 for Zn²⁺) to avoid amorphous byproducts .
How can computational modeling predict the electronic properties of this compound for optoelectronic applications?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess charge transport potential. The conjugated aromatic system may exhibit a gap of ~3.5–4.0 eV .
- Molecular Dynamics (MD) : Simulate crystal packing to evaluate intermolecular interactions (e.g., π-π stacking) influencing conductivity .
- Validation : Compare computed IR spectra with experimental data to refine force field parameters .
What strategies address low yields in esterification reactions involving this compound?
Low yields often stem from steric hindrance at the carboxylic sites. Solutions include:
- Catalyst Selection : Use DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups .
- Microwave Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) to minimize side reactions.
- Protecting Groups : Temporarily protect one carboxylic acid to direct reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
